5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H10N2O22ClH It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent acidification to obtain the dihydrochloride salt. The reaction conditions often require the use of a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction may produce more saturated compounds with fewer double bonds .
Scientific Research Applications
5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another nitrogen-containing heterocycle with similar structural features.
2,7-Naphthyridine: A structural isomer with nitrogen atoms in different positions.
Quinoline: A related compound with a fused ring structure that includes nitrogen.
Uniqueness
5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride is unique due to its specific ring structure and the presence of both carboxylic acid and dihydrochloride groups.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMLVUSJYNWYQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC=C2)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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